molecular formula C20H22N2O2 B2934362 N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide CAS No. 2034617-15-5

N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide

Cat. No. B2934362
CAS RN: 2034617-15-5
M. Wt: 322.408
InChI Key: DEKQULAMHDFDJQ-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide” is also known as Phenylpiracetam or Fonturacetam . It is a phenylated analog of the drug piracetam, developed in 1983 in Russia . It is now available as a prescription drug and has antiamnesic, anticonvulsant, and anxiolytic properties .


Synthesis Analysis

The synthesis of this compound involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate . The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . This method leads to the production of Phenotropil in 40-60% yields calculated on the starting n-butyl (3R)-4-amino-3-phenylbutyrate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylated analog of piracetam forming the core structure . The presence of a chiral center at position 4 of the molecule leads to its possible medicinal use both as a racemic mixture and also in an enantiomeric form .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and cyclization . The compound also exhibits neuroprotective features, which were supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .

Scientific Research Applications

Electronic and Biological Interactions

A study by Bharathy et al. (2021) utilized Gaussian 16 W DFT tools to investigate the structural parameters, electron behavior, wave function, and biological properties of a related compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide. This research highlighted the compound's reactivity in polar liquids through HOMO-LUMO analysis, MEP analysis, and NBO method, suggesting potential fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Synthesis and Anticancer Activity

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidated its structure through various spectroscopic techniques, and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. This highlights the compound's structural and functional relevance to cancer research (Sharma et al., 2018).

Chemoselective Acetylation and Antimalarial Applications

Magadum and Yadav (2018) reported on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, emphasizing its significance as an intermediate in the synthesis of antimalarial drugs. This study presents an innovative approach to synthesizing pharmacologically relevant compounds (Magadum & Yadav, 2018).

Nootropic and Anticonvulsant Activity

The development of new 4-phenylpyrrolidone derivatives, designed from racetam structures for combining nootropic and anticonvulsant activities, was reported by Zhmurenko et al. (2019). The study identified compounds with significant activity, suggesting potential therapeutic applications in neurology and psychiatry (Zhmurenko et al., 2019).

Antimicrobial Activity

A synthesis and evaluation study of new thiazolidin-4-one derivatives for potential antimicrobial activity by Baviskar et al. (2013) adds to the body of research exploring the antimicrobial potential of acetamide derivatives. This investigation contributes to understanding the structure–activity relationships within this class of compounds (Baviskar et al., 2013).

Future Directions

The future directions for the research and development of this compound could involve further investigation into its neuroprotective features , as well as its potential as a prodrug for cognitive function improvement in ischemic brain injury . Further studies could also explore its pharmacological efficacy and possible safety in different animal models .

properties

IUPAC Name

N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKQULAMHDFDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide

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